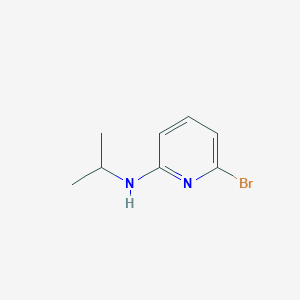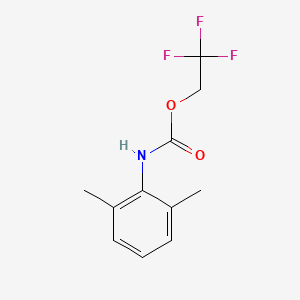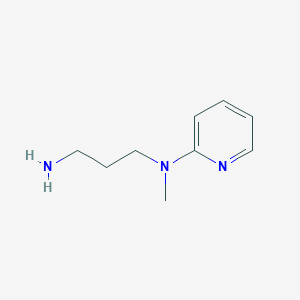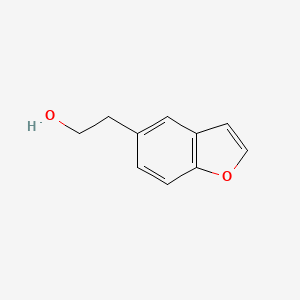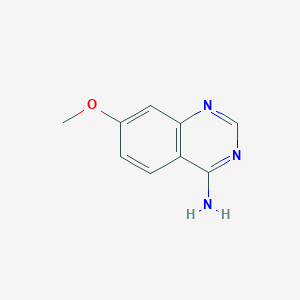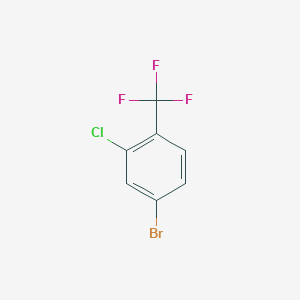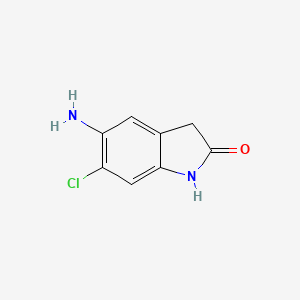
5-amino-6-chloro-2,3-dihydro-1H-indol-2-one
Overview
Description
The compound 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one is a derivative of indole, which is a structure of interest in medicinal chemistry due to its presence in many biologically active molecules. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and their syntheses, which can be informative for understanding the synthesis and properties of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one.
Synthesis Analysis
The first paper discusses a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one. The synthesis involves regioselective reactions such as iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation starting from Martius Yellow . These methods could potentially be adapted for the synthesis of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one by altering the starting materials and reaction conditions to target the desired substitution pattern on the indole ring.
Molecular Structure Analysis
The second paper provides a comparison between observed and DFT calculations on the structure of a different compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . Although this compound is not the same as 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one, the methods used, such as DFT calculations, can be applied to predict and analyze the molecular structure of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one. Techniques like FT-IR, NMR, HRMS, and single-crystal X-ray diffraction could be used to characterize the compound and confirm its structure.
Chemical Reactions Analysis
The papers do not provide specific reactions for 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one. However, the amino and chloro substituents on the indole ring suggest that it could participate in various chemical reactions. The amino group could be involved in nucleophilic substitution reactions or serve as a directing group in electrophilic aromatic substitution. The chloro group could be displaced in nucleophilic substitution reactions, potentially leading to further functionalization of the molecule .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one, the properties of related compounds can provide some insights. For example, the crystal structure analysis and spectroscopic techniques used in the second paper could be employed to determine the physical properties such as melting point, solubility, and crystal packing of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one . Chemical properties like acidity/basicity of the amino group, reactivity of the chloro substituent, and the overall stability of the molecule could be inferred from similar compounds and theoretical calculations.
Scientific Research Applications
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
- Methods of Application : The synthesis of dictyodendrins E involved four synthetic steps from phenol .
- Results or Outcomes : The synthesis resulted in the successful creation of dictyodendrins E .
Antiviral Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Multicomponent Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are used in multicomponent reactions . A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology and reflux, was developed .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The reaction resulted in the successful creation of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, including anti-inflammatory activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Treatment of Cancer Cells
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been used for the treatment of cancer cells . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Antimicrobial Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, including antimicrobial activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-amino-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQROGWWVNTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-chloro-2,3-dihydro-1H-indol-2-one | |
CAS RN |
77859-59-7 | |
| Record name | 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)
